![molecular formula C14H13BrO2 B6331517 [2-(Benzyloxy)-3-bromophenyl]methanol CAS No. 1275902-48-1](/img/structure/B6331517.png)
[2-(Benzyloxy)-3-bromophenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Benzyloxy)-3-bromophenyl]methanol: is an organic compound with the molecular formula C14H13BrO2 It is a derivative of benzyl alcohol, where the benzyl group is substituted with a bromine atom and a benzyloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Benzyloxy)-3-bromophenyl]methanol typically involves the bromination of [2-(Benzyloxy)phenyl]methanol. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction conditions often require careful control of temperature and reaction time to ensure selective bromination at the desired position.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [2-(Benzyloxy)-3-bromophenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form [2-(Benzyloxy)-3-bromophenyl]methane using reducing agents like lithium aluminium hydride (LiAlH4).
Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for this purpose.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaN3 or KCN in polar aprotic solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: [2-(Benzyloxy)-3-bromophenyl]methane.
Substitution: Azides or nitriles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: [2-(Benzyloxy)-3-bromophenyl]methanol serves as an intermediate in the synthesis of more complex organic molecules. It can be used to introduce benzyloxy and bromine functionalities into target compounds.
Biology and Medicine:
Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific biological pathways involving brominated aromatic compounds.
Industry:
Material Science: It can be used in the synthesis of polymers and other materials that require specific functional groups for desired properties.
Mecanismo De Acción
The mechanism of action of [2-(Benzyloxy)-3-bromophenyl]methanol depends on its application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex structures. In biological systems, its brominated aromatic structure may interact with specific enzymes or receptors, influencing biological pathways.
Comparación Con Compuestos Similares
[2-(Benzyloxy)-3-methoxyphenyl]methanol: Similar in structure but with a methoxy group instead of a bromine atom.
[2-(Benzyloxy)phenyl]methanol: Lacks the bromine substitution.
[2-(Benzyloxy)-3-chlorophenyl]methanol: Contains a chlorine atom instead of bromine.
Uniqueness:
- The presence of both benzyloxy and bromine groups in [2-(Benzyloxy)-3-bromophenyl]methanol makes it unique, providing specific reactivity and potential applications that differ from its analogs. The bromine atom can participate in unique substitution reactions, and the benzyloxy group can influence the compound’s solubility and reactivity.
Propiedades
IUPAC Name |
(3-bromo-2-phenylmethoxyphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO2/c15-13-8-4-7-12(9-16)14(13)17-10-11-5-2-1-3-6-11/h1-8,16H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGOMUSGSXPEJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC=C2Br)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
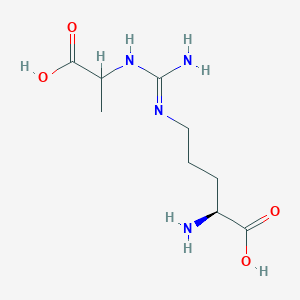
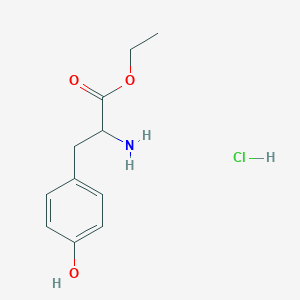
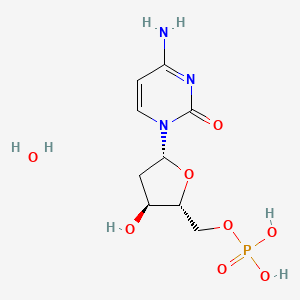
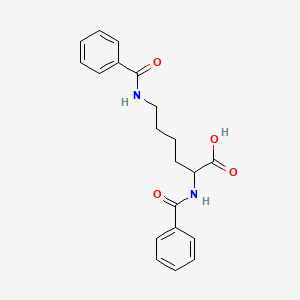
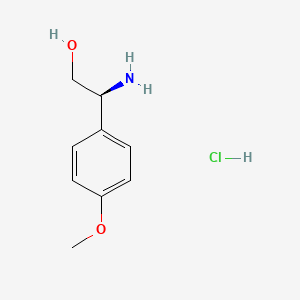
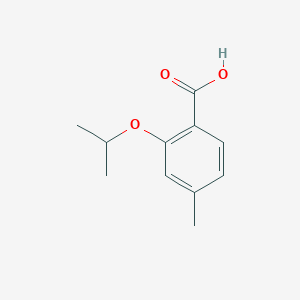
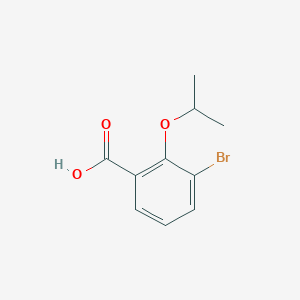
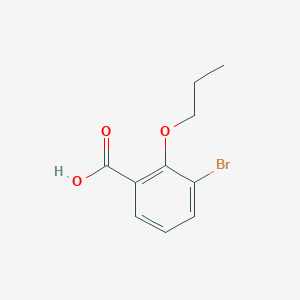
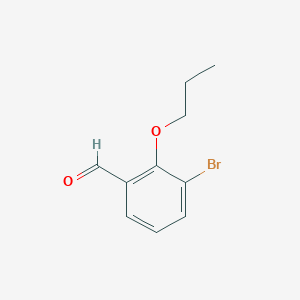
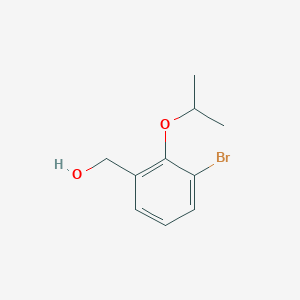
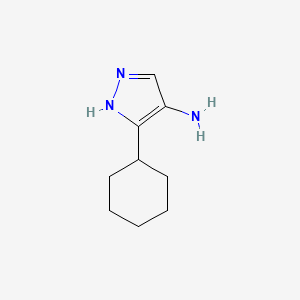

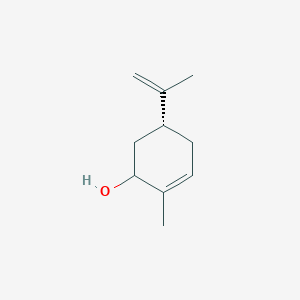
![Bis(2-methoxyethyl)[(oxiran-2-yl)methyl]amine](/img/structure/B6331539.png)
